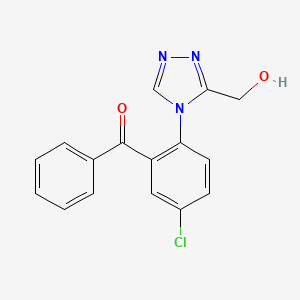
(5-Chloro-2-(3-(hydroxymethyl)-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-2-(3-(hydroxymethyl)-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone: is an organic compound that features a triazole ring, a phenyl group, and a chloro substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring, followed by chlorination and subsequent coupling with a phenyl group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Applications De Recherche Scientifique
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its triazole ring is known for its bioactivity, making it a candidate for the development of new therapeutic agents .
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (5-Chloro-2-(3-(hydroxymethyl)-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The chloro and phenyl groups can enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
[5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone]: This compound shares the triazole and chloro substituents but differs in the presence of a methyl group instead of a hydroxymethyl group.
5-Chloro-2-(3-hydroxymethyl-5-methyl-4H-1,2,4-triazol-4-yl)phenylmethanone]: This compound has an additional chloro substituent on the phenyl ring and a methyl group on the triazole ring.
Uniqueness: The presence of the hydroxymethyl group in (5-Chloro-2-(3-(hydroxymethyl)-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone provides unique reactivity and potential for further functionalization, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
54041-98-4 |
|---|---|
Formule moléculaire |
C16H12ClN3O2 |
Poids moléculaire |
313.74 g/mol |
Nom IUPAC |
[5-chloro-2-[3-(hydroxymethyl)-1,2,4-triazol-4-yl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C16H12ClN3O2/c17-12-6-7-14(20-10-18-19-15(20)9-21)13(8-12)16(22)11-4-2-1-3-5-11/h1-8,10,21H,9H2 |
Clé InChI |
USIICBYEJKAHSY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C=NN=C3CO |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C=NN=C3CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















